molecular formula C18H15ClN2O4S2 B12605586 5-Chloro-6'-(methanesulfonyl)-3-[4-(methanesulfonyl)phenyl]-2,3'-bipyridine CAS No. 646459-49-6

5-Chloro-6'-(methanesulfonyl)-3-[4-(methanesulfonyl)phenyl]-2,3'-bipyridine

Cat. No.: B12605586
CAS No.: 646459-49-6
M. Wt: 422.9 g/mol
InChI Key: OMTXPKJEKITPPF-UHFFFAOYSA-N
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Description

5-Chloro-6’-(methanesulfonyl)-3-[4-(methanesulfonyl)phenyl]-2,3’-bipyridine is a complex organic compound characterized by the presence of chloro, methanesulfonyl, and bipyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6’-(methanesulfonyl)-3-[4-(methanesulfonyl)phenyl]-2,3’-bipyridine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 5-chloro-2,3’-bipyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6’-(methanesulfonyl)-3-[4-(methanesulfonyl)phenyl]-2,3’-bipyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-6’-(methanesulfonyl)-3-[4-(methanesulfonyl)phenyl]-2,3’-bipyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Chloro-6’-(methanesulfonyl)-3-[4-(methanesulfonyl)phenyl]-2,3’-bipyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methanesulfonyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,3’-bipyridine: Lacks the methanesulfonyl groups, resulting in different chemical properties and applications.

    6’-(Methanesulfonyl)-3-[4-(methanesulfonyl)phenyl]-2,3’-bipyridine: Similar structure but without the chloro group.

Uniqueness

5-Chloro-6’-(methanesulfonyl)-3-[4-(methanesulfonyl)phenyl]-2,3’-bipyridine is unique due to the presence of both chloro and methanesulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.

Properties

CAS No.

646459-49-6

Molecular Formula

C18H15ClN2O4S2

Molecular Weight

422.9 g/mol

IUPAC Name

5-chloro-3-(4-methylsulfonylphenyl)-2-(6-methylsulfonylpyridin-3-yl)pyridine

InChI

InChI=1S/C18H15ClN2O4S2/c1-26(22,23)15-6-3-12(4-7-15)16-9-14(19)11-21-18(16)13-5-8-17(20-10-13)27(2,24)25/h3-11H,1-2H3

InChI Key

OMTXPKJEKITPPF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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